molecular formula C5H9F2N B15320784 2-(Difluoromethyl)-2-methylcyclopropan-1-amine

2-(Difluoromethyl)-2-methylcyclopropan-1-amine

Cat. No.: B15320784
M. Wt: 121.13 g/mol
InChI Key: PPKSMBYCFAVINU-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-2-methylcyclopropan-1-amine is a fluorinated organic compound characterized by the presence of a difluoromethyl group and a cyclopropane ring

Synthetic Routes and Reaction Conditions:

  • Halogenation and Subsequent Reduction: One common synthetic route involves the halogenation of cyclopropane derivatives followed by reduction to introduce the difluoromethyl group.

  • Difluoromethylation Reactions: Difluoromethylation can be achieved using reagents like Difluoromethyl 2-pyridyl sulfone, which reacts with aldehydes, ketones, and other substrates to introduce the difluoromethyl group.

Industrial Production Methods: Industrial production typically involves large-scale halogenation and reduction processes, often using continuous flow reactors to ensure efficiency and safety. The choice of reagents and catalysts is optimized to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of difluoromethylated carbonyl compounds.

  • Reduction: Reduction reactions can convert the difluoromethyl group to a difluoromethylamine derivative.

  • Substitution Reactions: Substitution reactions involving the difluoromethyl group can lead to the formation of various fluorinated organic compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Difluoromethylated ketones and aldehydes.

  • Reduction Products: Difluoromethylamines.

  • Substitution Products: Various fluorinated organic compounds.

Scientific Research Applications

2-(Difluoromethyl)-2-methylcyclopropan-1-amine has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated groups in biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-2-methylcyclopropan-1-amine exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The presence of the difluoromethyl group can enhance binding affinity and selectivity.

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-2-methylcyclopropan-1-amine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.

  • 2-(Difluoromethyl)-2-ethylcyclopropan-1-amine: Similar difluoromethyl group but with an ethyl group instead of methyl.

Uniqueness: 2-(Difluoromethyl)-2-methylcyclopropan-1-amine is unique due to its combination of a cyclopropane ring and a difluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity offer opportunities for innovation in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C5H9F2N

Molecular Weight

121.13 g/mol

IUPAC Name

2-(difluoromethyl)-2-methylcyclopropan-1-amine

InChI

InChI=1S/C5H9F2N/c1-5(4(6)7)2-3(5)8/h3-4H,2,8H2,1H3

InChI Key

PPKSMBYCFAVINU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1N)C(F)F

Origin of Product

United States

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